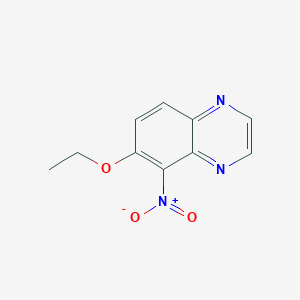
2-(5-Ethylnaphthalen-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethylnaphthalen-1-yl)essigsäure ist eine organische Verbindung, die zur Klasse der Naphthalinderivate gehört. Sie ist durch das Vorhandensein einer Ethylgruppe an der 5-Position des Naphthalinrings und einer Essigsäureeinheit an der 1-Position gekennzeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-Ethylnaphthalen-1-yl)essigsäure kann durch verschiedene Methoden erfolgen. Ein üblicher Ansatz beinhaltet die Friedel-Crafts-Acylierung von 5-Ethylnaphthalin mit Chloressigsäure in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion verläuft unter Rückflussbedingungen, typischerweise in einem inerten Lösungsmittel wie Dichlormethan .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-(5-Ethylnaphthalen-1-yl)essigsäure kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz des Prozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie verwendet, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-ethylnaphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, typically in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-Ethylnaphthalen-1-yl)essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden Naphthochinonen oxidiert werden.
Reduktion: Die Reduktion der Carboxylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid das entsprechende Alkohol ergeben.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium unter Rückflussbedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei niedrigen Temperaturen.
Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure in Gegenwart eines Katalysators.
Hauptsächlich gebildete Produkte
Oxidation: Naphthochinone.
Reduktion: Alkoholderivate.
Substitution: Halogenierte oder nitrierte Naphthalinderivate.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethylnaphthalen-1-yl)essigsäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikrebserregender Eigenschaften.
Medizin: Als potenzieller therapeutischer Wirkstoff erforscht, da er strukturell Ähnlichkeit zu anderen bioaktiven Naphthalinderivaten aufweist.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von 2-(5-Ethylnaphthalen-1-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so Antikrebsaktivitäten zeigen .
Wissenschaftliche Forschungsanwendungen
2-(5-Ethylnaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive naphthalene derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(5-Ethylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Naphthalinessigsäure: Wird in der Landwirtschaft als Pflanzenwachstumsregulator eingesetzt.
2-Naphthalinessigsäure: Ähnliche Struktur, aber unterschiedliches Substitutionsschema, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Einzigartigkeit
2-(5-Ethylnaphthalen-1-yl)essigsäure ist durch das Vorhandensein der Ethylgruppe an der 5-Position einzigartig, was ihre Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Eigenschaft unterscheidet sie von anderen Naphthalinderivaten und kann zu ihren spezifischen Anwendungen in Forschung und Industrie beitragen .
Eigenschaften
CAS-Nummer |
732237-57-9 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-(5-ethylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H14O2/c1-2-10-5-3-8-13-11(9-14(15)16)6-4-7-12(10)13/h3-8H,2,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
FVACQDXRQWYMPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=C(C2=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)




![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)




![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)
![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)

